6-Chloro-2-naphthol

説明

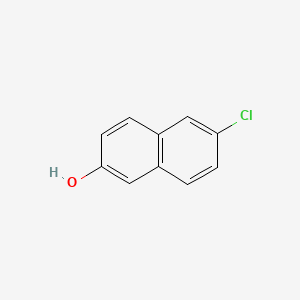

6-Chloro-2-naphthol is a useful research compound. Its molecular formula is C10H7ClO and its molecular weight is 178.61 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

- 2-Chloro-6-naphthol interacts with specific molecular targets within cells. One of its primary targets is the nuclear receptor coactivator 1 (NCOA1) . NCOA1 plays a crucial role in gene transcription by enhancing the activity of nuclear receptors (such as steroid hormone receptors) and other transcription factors. By binding to NCOA1, 2-Chloro-6-naphthol modulates gene expression and downstream cellular responses .

- 2-Chloro-6-naphthol acts as an oxidizing agent due to its redox properties. It can participate in redox reactions, potentially affecting cellular processes. Additionally, it may interfere with enzymatic reactions by modifying protein structures or inhibiting specific enzymes .

Target of Action

Mode of Action

Pharmacokinetics

生物活性

6-Chloro-2-naphthol (C10H7ClO) is a chlorinated derivative of naphthol, which has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article presents a detailed overview of its biological activity, including mutagenicity, toxicity, and metabolic pathways, supported by relevant data and case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C10H7ClO

- CAS Number : 83-73-4

- Molecular Weight : 180.61 g/mol

- Structure : It consists of a naphthalene ring with a hydroxyl group (-OH) and a chlorine atom at the 6th position.

1. Mutagenicity and Genotoxicity

Research indicates that this compound exhibits varying degrees of mutagenic potential:

- In several Ames tests, it did not demonstrate mutagenicity in the absence or presence of metabolic activation, even at cytotoxic concentrations .

- However, inconsistent results were observed in bacterial DNA repair tests, where it showed some mutagenic activity under specific conditions, such as UV irradiation in aqueous nitrite solutions .

2. Toxicological Effects

The toxicity profile of this compound has been evaluated through various studies:

- Acute Toxicity : In animal studies, doses of 100 mg/kg body weight administered orally led to observable effects such as increased serum sorbitol dehydrogenase (SDH) activity and altered hepatic glutathione levels, indicating oxidative stress .

| Study Type | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Acute Toxicity | 100 | Increased SDH activity; oxidative stress markers |

| Chronic Exposure | 10 | Liver damage; increased malondialdehyde levels |

- Chronic Effects : Repeated administration in rats revealed potential impacts on liver function and lipid peroxidation at doses above 10 mg/kg .

Metabolism

The metabolic pathway of this compound involves hydroxylation and dechlorination processes. In vivo studies have shown that metabolites are primarily excreted via urine, indicating significant biotransformation after administration .

Metabolite Identification

Following administration in animal models, metabolites such as conjugated forms of chloronaphthols were detected in urine samples. This suggests that the compound undergoes substantial metabolic processing:

| Metabolite | Detection Method | Sample Type |

|---|---|---|

| Free and conjugated forms | Urine analysis | Rats |

| Hydroxylated derivatives | Blood and organ samples | Pigs |

Case Studies

A notable case study involved the administration of this compound to Wistar rats. The study monitored liver function over time, revealing significant changes in biochemical markers indicative of liver stress and damage at higher doses:

- Findings :

- Increased liver weight correlated with dose.

- Significant alterations in serum creatinine levels suggested renal impairment alongside hepatic effects.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

6-Chloro-2-naphthol serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various biologically active compounds and pharmaceuticals. For example, it is involved in the synthesis of chiral ligands and catalysts, which are crucial in asymmetric synthesis processes. The compound's hydroxyl group allows for further functionalization, making it an important intermediate in synthetic pathways.

Example: Synthesis of Chiral Reagents

Research indicates that this compound can be converted into BINOL (1,1'-bi-2-naphthol), a widely used chiral reagent in asymmetric catalysis. The ability to produce BINOL from this compound highlights its significance in facilitating enantioselective reactions .

Pharmaceutical Applications

Antimicrobial Properties

The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown that derivatives of this compound possess significant antibacterial properties against various strains of bacteria, including resistant strains . This potential has led to investigations into its use in pharmaceutical formulations.

Case Study: Hair Dye Formulations

this compound is also found in hair dye formulations due to its ability to impart color. However, concerns regarding its safety profile have been raised, particularly regarding potential toxic effects from prolonged exposure. Research has indicated that exposure to hair dye ingredients containing this compound may lead to adverse health effects, including skin irritation and systemic toxicity .

Material Science

Use in Polymer Chemistry

In material science, this compound is utilized as a precursor for synthesizing polymers and resins. Its chemical structure allows it to participate in polymerization reactions, contributing to the development of materials with specific properties such as thermal stability and mechanical strength.

Example: Synthesis of Polymeric Materials

The incorporation of this compound into polymer matrices has been studied for producing materials with enhanced performance characteristics. Research has demonstrated that polymers derived from this compound exhibit improved resistance to heat and chemical degradation compared to traditional polymer formulations .

Environmental Applications

Biodegradation Studies

Research has explored the biodegradation of naphthol derivatives, including this compound, in environmental contexts. Understanding the degradation pathways of this compound is essential for assessing its environmental impact and developing bioremediation strategies for contaminated sites .

Data Summary

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for organic compounds | Essential for synthesizing chiral reagents |

| Pharmaceuticals | Antimicrobial agent | Effective against resistant bacterial strains |

| Material Science | Precursor for polymers | Enhances thermal stability and mechanical strength |

| Environmental Science | Biodegradation studies | Important for assessing environmental impact |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 6-chloro-2-naphthol, and how can reaction conditions be optimized for purity?

- Methodology : The synthesis typically involves chlorination of 2-naphthol using agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas in acidic media. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios . Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., dichloromethane/hexane mixtures) to improve yield. Post-synthesis purification via recrystallization (ethanol/water) is critical to isolate high-purity crystals .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and hydroxyl/cl substituent effects. Compare with literature shifts for 2-naphthol derivatives to confirm substitution patterns .

- FT-IR : Validate O-H stretching (~3200 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 178 (M⁺) and fragmentation patterns consistent with naphthol scaffolds .

Q. How does the chlorine substituent influence the chemical reactivity of this compound compared to unsubstituted 2-naphthol?

- Methodology : The electron-withdrawing Cl group increases acidity of the hydroxyl proton (pKa ~8.5 vs. 9.5 for 2-naphthol), enhancing solubility in basic aqueous solutions. Reactivity in electrophilic substitution (e.g., nitration) is reduced at the chloro-substituted ring but activated at the ortho/para positions of the hydroxyl group. Comparative kinetic studies under controlled pH and temperature are recommended .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in further functionalization reactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map electron density distributions and Fukui indices to identify reactive sites. For example, the hydroxyl group’s para position exhibits higher nucleophilicity, making it prone to sulfonation or alkylation. Validate predictions with experimental outcomes using HPLC to quantify product ratios .

Q. What experimental strategies resolve contradictions in reported melting points or spectral data for this compound across studies?

- Methodology : Discrepancies often arise from impurities or polymorphic forms. Strategies include:

- DSC/TGA : Assess thermal stability and polymorph transitions.

- PXRD : Compare diffraction patterns with reference data.

- Reproducibility Checks : Replicate synthesis under inert atmospheres (N₂/Ar) to exclude oxidation byproducts .

Q. How does this compound’s stability vary under UV light or oxidative conditions, and what analytical methods detect degradation products?

- Methodology : Conduct accelerated stability studies:

- UV Irradiation : Expose samples in quartz cells and monitor degradation via UV-Vis spectroscopy (loss of absorbance at λ_max ~275 nm).

- HPLC-MS/MS : Identify quinone-like oxidation products and chloro-substituted dimers. Use O₂ saturation controls to correlate degradation rates with environmental conditions .

Q. What interdisciplinary applications (e.g., materials science or biochemistry) are emerging for this compound, and how can its biological interactions be systematically studied?

- Methodology : In materials science, assess its role as a ligand for metal-organic frameworks (MOFs) via X-ray crystallography. For biochemical studies:

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms using fluorogenic substrates.

- Molecular Docking : Simulate binding affinities with proteins using AutoDock Vina, followed by SPR or ITC for kinetic validation .

Q. Methodological Best Practices

- Data Contradiction Analysis : Cross-reference findings with peer-reviewed databases (e.g., SciFinder, Reaxys) and prioritize studies specifying purity grades (≥98%) and analytical validation steps .

- Experimental Design : Incorporate control groups (e.g., unsubstituted 2-naphthol) and statistical tools (ANOVA) to isolate the chlorine substituent’s effects .

- Ethical Reporting : Disclose synthetic yields, side products, and instrument detection limits to ensure reproducibility .

特性

IUPAC Name |

6-chloronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLYNLSYCPWZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193612 | |

| Record name | 6-Chloro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40604-49-7 | |

| Record name | 6-Chloro-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40604-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040604497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40604-49-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloro-2-naphthol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTS99E7XKQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。